molecular formula C20H12F2N2O4 B2514266 N-(3,4-difluorophenyl)-3-(furan-2-amido)-1-benzofuran-2-carboxamide CAS No. 872609-27-3

N-(3,4-difluorophenyl)-3-(furan-2-amido)-1-benzofuran-2-carboxamide

Cat. No.: B2514266
CAS No.: 872609-27-3
M. Wt: 382.323
InChI Key: ULSQNYACQZFYKW-UHFFFAOYSA-N
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Description

N-(3,4-Difluorophenyl)-3-(furan-2-amido)-1-benzofuran-2-carboxamide (CAS 872609-27-3) is a chemical compound supplied for research and development purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications . Chemical Profile: This benzofuran derivative has a molecular formula of C20H12F2N2O4 and a molecular weight of 382.32 g/mol . The compound features a benzofuran core, an aromatic heterocycle known to be an important intermediate in pharmaceutical development . This core structure is substituted with a 3,4-difluorophenyl group and a furan-2-amido moiety. Research Context and Potential: While specific biological data for this compound is not available in the searched literature, structurally related benzofuran-2-carboxamide and naphthofuran-2-carboxamide derivatives have been identified as potent antagonists of the Melanin-Concentrating Hormone Receptor 1 (MCH-R1) . MCH-R1 is a G protein-coupled receptor considered a promising target for the treatment of obesity and related metabolic disorders . Furthermore, other nitrogen-containing heterocyclic derivatives, including complex furan-carboxamides, are being actively investigated in preclinical research for their antitumor properties . Researchers may explore the potential of this specific benzofuran carboxamide in these or similar biological screening assays.

Properties

IUPAC Name

N-(3,4-difluorophenyl)-3-(furan-2-carbonylamino)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12F2N2O4/c21-13-8-7-11(10-14(13)22)23-20(26)18-17(12-4-1-2-5-15(12)28-18)24-19(25)16-6-3-9-27-16/h1-10H,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULSQNYACQZFYKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC(=C(C=C3)F)F)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-difluorophenyl)-3-(furan-2-amido)-1-benzofuran-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a benzofuran core with a difluorophenyl group and a furan-2-amido substituent. The structural formula can be represented as follows:

C16H12F2N2O3\text{C}_{16}\text{H}_{12}\text{F}_2\text{N}_2\text{O}_3

This configuration allows for interactions with various biological targets, making it a candidate for therapeutic applications.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cell proliferation.
  • Receptor Modulation : Its structure suggests that it could interact with various receptors, influencing signal transduction pathways critical for cellular responses.

Antioxidant Activity

Research indicates that derivatives of benzofuran compounds exhibit significant antioxidant properties. For instance, studies have shown that similar compounds can scavenge free radicals and inhibit lipid peroxidation in cellular models . This activity is crucial in protecting neuronal cells from oxidative stress-related damage.

Neuroprotective Effects

A study focusing on related benzofuran derivatives demonstrated neuroprotective effects against NMDA-induced excitotoxicity. Compounds with structural similarities to this compound showed comparable efficacy to established neuroprotectants like memantine . This suggests potential applications in treating neurodegenerative diseases.

Anticancer Potential

Preliminary investigations into the anticancer properties of related compounds have indicated that they may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific activity of this compound in cancer models remains to be fully elucidated but is a promising area for future research.

Case Studies and Research Findings

Study Findings Implications
Study on Benzofuran Derivatives Identified neuroprotective effects against NMDA toxicitySupports potential use in neurodegenerative disease therapy
Antioxidant Activity Assessment Demonstrated significant free radical scavengingSuggests utility in oxidative stress-related conditions
Cancer Cell Proliferation Inhibition Showed potential to induce apoptosis in cancer cellsIndicates possible development as an anticancer agent

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzofuran Core

a) 3-(3-Chloropropanamido)-N-(3,4-difluorophenyl)-1-benzofuran-2-carboxamide
  • Key Differences: Position 3 substituent: 3-chloropropanamido instead of furan-2-amido.
  • Molecular Formula : C₁₈H₁₃ClF₂N₂O₃ (vs. C₁₉H₁₂F₂N₂O₄ for the target compound).
b) 3,5-Dimethyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide
  • Key Differences: Substituents: 3,5-dimethyl groups on the benzofuran core and a 3-(trifluoromethyl)phenyl at position 2.
  • Molecular Formula: C₁₈H₁₄F₃NO₂ (vs. C₁₉H₁₂F₂N₂O₄ for the target compound).

Comparison with Dihydroisobenzofuran Derivatives

a) 1-(3-Dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxamide
  • Structural Differences: Core: Dihydroisobenzofuran (saturated ring) vs. benzofuran (aromatic). Substituents: Dimethylaminopropyl and 4-fluorophenyl groups.
  • The dimethylaminopropyl chain introduces basicity, which may influence solubility and receptor interactions .

Agrochemical Analogs with Benzamide Motifs

a) Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide)
  • Key Differences :
    • Core: Simple benzamide vs. benzofuran-carboxamide.
    • Substituents: Trifluoromethyl and isopropoxyphenyl groups.
  • Impact : Flutolanil’s simpler structure and trifluoromethyl group contribute to its fungicidal activity, suggesting that halogenation is critical for agrochemical efficacy .
b) Diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide)
  • Key Differences :
    • Urea linkage instead of a benzofuran core.
    • 2,6-difluorobenzamide and 4-chlorophenyl groups.
  • Impact : The urea moiety enhances hydrogen-bonding capacity, a feature absent in the target compound, which relies on furan and benzofuran aromatic interactions .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Position 2 Substituent Position 3 Substituent Molecular Formula Potential Applications
N-(3,4-difluorophenyl)-3-(furan-2-amido)-1-benzofuran-2-carboxamide Benzofuran 3,4-difluorophenyl Furan-2-amido C₁₉H₁₂F₂N₂O₄ Medicinal chemistry
3-(3-chloropropanamido)-N-(3,4-difluorophenyl)-1-benzofuran-2-carboxamide Benzofuran 3,4-difluorophenyl 3-chloropropanamido C₁₈H₁₃ClF₂N₂O₃ Agrochemical research
3,5-Dimethyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide Benzofuran 3-(trifluoromethyl)phenyl 3,5-dimethyl C₁₈H₁₄F₃NO₂ Drug development
Flutolanil Benzamide 3-(1-methylethoxy)phenyl 2-(trifluoromethyl) C₁₇H₁₆F₃NO₂ Fungicide

Research Findings and Implications

  • Electron-Withdrawing Groups : The 3,4-difluorophenyl and trifluoromethyl groups in analogs enhance metabolic stability and target binding, suggesting similar advantages for the target compound.
  • Aromatic vs. Aliphatic Substituents: Furan-2-amido (target) vs.
  • Agrochemical Relevance : Structural parallels to flutolanil and diflubenzuron suggest possible pesticidal applications, though pharmacological uses are more likely given the benzofuran core.

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